molecular formula C18H38ClNO B14588030 10-(4-Propylpiperidin-1-yl)decan-1-ol;hydrochloride CAS No. 61515-79-5

10-(4-Propylpiperidin-1-yl)decan-1-ol;hydrochloride

Katalognummer: B14588030
CAS-Nummer: 61515-79-5
Molekulargewicht: 320.0 g/mol
InChI-Schlüssel: VDLPDOGKGCRWSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(4-Propylpiperidin-1-yl)decan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Propylpiperidin-1-yl)decan-1-ol;hydrochloride typically involves the reaction of 4-propylpiperidine with decan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

10-(4-Propylpiperidin-1-yl)decan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

10-(4-Propylpiperidin-1-yl)decan-1-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 10-(4-Propylpiperidin-1-yl)decan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A basic structure similar to 10-(4-Propylpiperidin-1-yl)decan-1-ol;hydrochloride, widely used in pharmaceuticals.

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61515-79-5

Molekularformel

C18H38ClNO

Molekulargewicht

320.0 g/mol

IUPAC-Name

10-(4-propylpiperidin-1-yl)decan-1-ol;hydrochloride

InChI

InChI=1S/C18H37NO.ClH/c1-2-11-18-12-15-19(16-13-18)14-9-7-5-3-4-6-8-10-17-20;/h18,20H,2-17H2,1H3;1H

InChI-Schlüssel

VDLPDOGKGCRWSX-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CCN(CC1)CCCCCCCCCCO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.